

Thermochemical Properties of 2-Amino-2-methyl-1-propanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Amino-2-methylpropan-2-ol

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Disclaimer: This technical guide focuses on the thermochemical data of 2-Amino-2-methyl-1-propanol (AMP), a structural isomer of "1-Amino-2-methylpropan-2-ol". An extensive search of publicly available scientific literature and databases yielded a significant amount of data for AMP, a commercially important compound. In contrast, specific thermochemical data for "1-Amino-2-methylpropan-2-ol" is not readily available in the reviewed sources. This guide is intended for researchers, scientists, and drug development professionals who may find the data on the closely related isomer, AMP, to be a valuable reference.

Introduction

2-Amino-2-methyl-1-propanol, also known as AMP, is a sterically hindered amine that finds wide application in various industrial processes, including as a solvent for carbon dioxide removal.[1] A thorough understanding of its thermochemical properties is crucial for process design, optimization, and safety assessments. This guide provides a summary of key thermochemical data for AMP and outlines the experimental methodologies used for their determination.

Quantitative Thermochemical Data

The following tables summarize the available quantitative thermochemical data for 2-Amino-2-methyl-1-propanol.

Table 1: General and Phase Change Data



Property	Value	Source
Molecular Formula	C4H11NO	[2]
Molecular Weight	89.1362 g/mol	[2]
Normal Boiling Point	438 K	[3]
Melting Point	303 to 304 K	[3]
Flash Point	172 °F (closed cup)	[4]

Table 2: Thermodynamic Properties of the Liquid Phase

Property	Value	Temperature (K)	Source
Constant Pressure Heat Capacity (Cp,liquid)	229.5 J/mol·K	298.15	[5]

Table 3: Enthalpy of Vaporization

Enthalpy of Vaporization (ΔvapH)	Temperature (K)	Source
80 ± 16 kJ/mol	298	[6][7]

Note: This value was determined from volatility measurements of laboratory-generated AMP nitrate nanoparticles.

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric and analytical techniques. The following sections detail the methodologies relevant to the data presented.

3.1 Differential Scanning Calorimetry (DSC) for Heat Capacity Measurement

Foundational & Exploratory





Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

- Principle: The sample and a reference material are subjected to a controlled temperature program. The difference in heat flow to the sample and reference is measured as a function of temperature. The heat capacity of the sample can be determined from this heat flow difference.
- Methodology: Heat capacities of aqueous mixtures of monoethanolamine with 2-amino-2-methyl-1-propanol were measured using a differential scanning calorimeter (DSC).[8][9] The measurements were conducted over a temperature range of 30 °C to 80 °C.[8][9] The estimated uncertainty of the measured heat capacities was reported to be ±2%.[8][9]

3.2 Vibrating Tube Densitometry for Density Measurement

This technique is used for the precise determination of the density of liquids and gases.

- Principle: The principle is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample fluid. The change in frequency is directly related to the density of the fluid.
- Methodology: The PρT (pressure-density-temperature) properties of 2-amino-2-methyl-1-propanol and its aqueous mixtures were determined using a vibrating tube densimeter.[10] Measurements were carried out at temperatures from 313 to 363 K and pressures up to 24 MPa.[10] The instrument was calibrated using two reference fluids, typically water and nitrogen.[10] The uncertainty of the measured densities was estimated to be ±0.2 kg·m⁻³.[10]

3.3 Thermal Gravimetric Analysis (TGA) for Thermal Stability

TGA is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes.

• Principle: TGA provides information about physical phenomena, such as phase transitions, absorption, and desorption, as well as chemical phenomena including chemisorption, thermal decomposition, and solid-gas reactions.

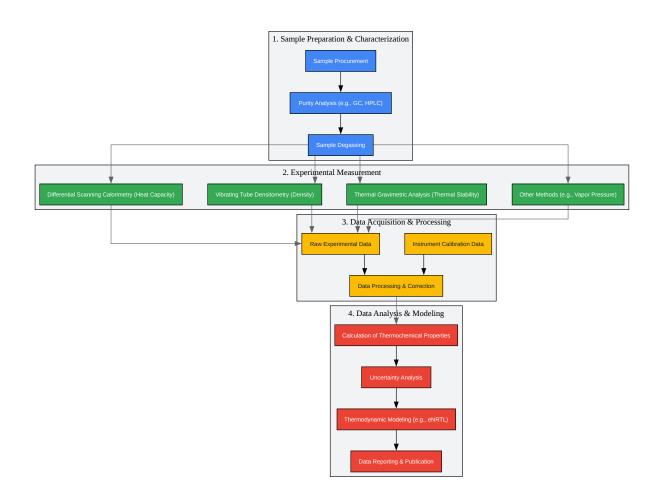


Methodology: The thermal stability of aqueous solutions of AMP was investigated using a
Thermal Gravity Analyzer (TGA) with a heating rate of 10 °C·min⁻¹ under a nitrogen
atmosphere.[1][11] This analysis helps to determine the temperature range in which the
solvent is stable and to avoid thermal degradation during its application.[1][11]

Logical Workflow for Thermochemical Data Acquisition and Analysis

The following diagram illustrates a generalized workflow for the experimental determination and analysis of thermochemical data for a chemical compound.





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Fig. 1: Generalized workflow for thermochemical data acquisition and analysis.



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